4-(Difluoromethoxy)-3-fluorobenzoic acid plays a vital role as a key intermediate in the synthesis of Roflumilast. [, ] Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of severe chronic obstructive pulmonary disease (COPD).
4-(Difluoromethoxy)-3-fluorobenzoic acid, or its deprotonated form (4-(difluoromethoxy)-3-fluorobenzoate), can act as a ligand in the synthesis of coordination polymers. These polymers, formed through the coordination of metal ions and organic ligands, are of interest for their structural diversity and potential applications in areas like gas storage and catalysis. []
Derivatives of 4-(Difluoromethoxy)-3-fluorobenzoic acid, particularly 4-(allyloxy)-3-fluorobenzoic acid, have been employed in the synthesis of liquid crystalline polymers. These polymers incorporate cholesteryl 4-(2-propenyloxy)-benzoate and poly(methylhydrogeno)siloxane and exhibit interesting liquid crystalline properties, including smectic and chiral nematic phases. [] These materials hold potential for applications in display technologies and other areas requiring anisotropic properties.
One documented reaction involves the formation of 3-(Difluoromethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(cyclopropylmethoxy) benzamide. This reaction utilizes 3,4-dihydroxybenzaldehyde and involves alkylation, etherification, oxidation, acyl chloride formation, and finally, amidation with 3,5-dichloro-4-aminopyridine. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7